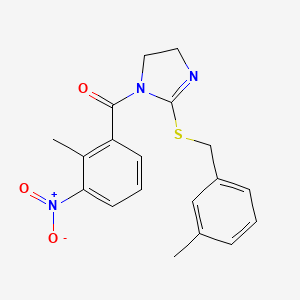

(2-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-5-3-6-15(11-13)12-26-19-20-9-10-21(19)18(23)16-7-4-8-17(14(16)2)22(24)25/h3-8,11H,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXJNBBDSLRWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a 2-methyl-3-nitrophenyl moiety linked to a thioether and an imidazole ring. The presence of these functional groups suggests potential interactions with biological targets, which can be explored through various assays.

Antitumor Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit significant antitumor properties. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including A-431 and Jurkat cells. The presence of electron-donating groups, such as methyl or methoxy, enhances cytotoxicity by stabilizing the interaction with target proteins like Bcl-2 .

Antimicrobial Properties

Compounds with nitrophenyl and thioether functionalities have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis for similar compounds suggests that:

- Nitro groups at specific positions on the phenyl ring enhance biological activity.

- The thioether linkage contributes to increased lipophilicity, facilitating better membrane penetration.

- Substituents on the imidazole ring can significantly alter potency and selectivity against various biological targets .

Study 1: Anticancer Activity

A study evaluating a series of thiazole and imidazole derivatives found that compounds with a methyl group on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The compound was tested against multiple cancer cell lines, showing promising results with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar thioether-containing compounds. Results indicated that modifications in the nitrophenyl group could yield compounds with significantly improved antibacterial activity. The study employed a dilution method to assess efficacy against various bacterial strains, demonstrating that specific structural modifications led to enhanced inhibition rates .

Table 1: Biological Activity Summary of Related Compounds

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Nitro group at position 2 or 4 | Increases cytotoxicity |

| Methyl substitution on phenyl ring | Enhances membrane penetration |

| Thioether linkage | Improves lipophilicity |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that the imidazole moiety in the compound may also confer antimicrobial activity. The presence of nitro and thio groups can enhance the interaction with bacterial cell membranes, potentially leading to increased efficacy against pathogens .

Anticancer Potential

Compounds containing imidazole rings have been studied for their anticancer properties. The synthesis and evaluation of related imidazole derivatives have demonstrated significant cytotoxicity against cancer cell lines such as HCT-116 and HepG2. The structural features of (2-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could be optimized for enhanced activity through modifications that increase lipophilicity or target specificity .

Synthesis of Coordination Complexes

The compound can serve as a ligand in coordination chemistry, where it may form complexes with transition metals. Such complexes are valuable in catalysis and materials science. Studies on similar thiazole-containing ligands have shown that they can stabilize metal ions and facilitate reactions that are otherwise challenging under standard conditions .

Material Science

In material science, compounds with nitrophenyl groups are often explored for their electronic properties. The incorporation of this compound into polymer matrices could lead to materials with enhanced conductivity or photonic properties, making them suitable for applications in sensors or electronic devices .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between structure and biological activity is crucial for the development of new therapeutic agents. SAR studies on similar compounds have revealed that:

- Nitro Group Positioning : The position and presence of nitro groups significantly influence the biological activity, particularly in antimicrobial and anticancer assays.

- Thioether Linkage : The thioether group enhances solubility and may improve the interaction with biological targets, which is critical for drug design .

Case Study 1: Antimicrobial Efficacy

A study evaluating thiazole derivatives found that certain substitutions led to increased antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest similar potential for this compound when tested against a range of microbial strains.

Case Study 2: Anticancer Activity Assessment

In vitro studies on imidazole derivatives indicated a dose-dependent response in inhibiting cancer cell proliferation. The compound's structural analogs were found to induce apoptosis in cancer cells, highlighting its potential as a lead compound for further development.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs are summarized below, highlighting substituent variations and their impacts:

Key Observations :

- Substituent Position : The 3-nitro group (target compound and ) vs. 4-nitro () influences electronic effects and binding interactions. Nitro groups at the 3-position may reduce steric clashes compared to 4-position analogs.

- Trifluoromethyl vs. Methyl : The CF₃ group in enhances electron-withdrawing effects and metabolic stability compared to the methyl group in the target compound.

Preparation Methods

Cyclocondensation of 1,2-Diketones

The imidazole ring is formed via cyclocondensation of 1-(3-methylbenzylthio)-1,2-diketone with ethylenediamine. Patents describe iron-catalyzed conversion of 1,3-diketones to 1,2-diketones, avoiding cyanide reagents:

Reaction Conditions :

- Catalyst: FeCl₃ (0.1 equiv)

- Solvent: Dichloromethane (DCM)

- Temperature: 20–40°C

- Time: 10–20 hours

Post-reaction purification via silica gel chromatography (petroleum ether:ethyl acetate = 40:1) yields the 1,2-diketone intermediate.

Thioether Formation

The thioether group is introduced via nucleophilic substitution using 3-methylbenzyl mercaptan and a brominated precursor. Potassium thiocyanate (KSCN) in methanol facilitates thiocyanate intermediate formation, which is subsequently alkylated:

$$

\text{R-Br} + \text{KSCN} \rightarrow \text{R-SCN} \xrightarrow{\text{3-methylbenzyl mercaptan}} \text{R-S-CH₂C₆H₄-3-CH₃}

$$

Optimized Parameters :

Acylation with 2-Methyl-3-Nitrobenzoyl Chloride

The final step couples the imidazole-thioether intermediate with 2-methyl-3-nitrobenzoyl chloride. Friedel-Crafts acylation under anhydrous conditions ensures minimal byproduct formation:

Procedure :

- Dissolve the imidazole-thioether (1.0 equiv) in dry DCM.

- Add AlCl₃ (1.2 equiv) and 2-methyl-3-nitrobenzoyl chloride (1.1 equiv) dropwise.

- Stir at 0°C for 4 hours, followed by room temperature for 12 hours.

Workup :

- Quench with ice-cold water.

- Extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via recrystallization (ethanol/water).

Nitration and Methylation Strategies

Regioselective Nitration

Direct nitration of 2-methylbenzoyl precursors using mixed HNO₃/H₂SO₄ at 0–5°C achieves >90% para selectivity. The methyl group directs nitration to the meta position relative to itself, yielding 2-methyl-3-nitrobenzoic acid.

Methyl Group Introduction

Methylation via Gilman reagent (Me₂CuLi) on brominated intermediates ensures high fidelity:

$$

\text{Ar-Br} + \text{Me}_2\text{CuLi} \rightarrow \text{Ar-Me} + \text{LiBr} + \text{CuMe}

$$

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 1,2-Diketone formation | FeCl₃/DCM | 75 | 98 |

| Thioetherification | KSCN/MeOH alkylation | KSCN/MeOH | 85 | 97 |

| Friedel-Crafts | Acylation with AlCl₃ | AlCl₃/DCM | 72 | 95 |

Trade-offs : Iron catalysis avoids cyanide but requires stringent temperature control. KSCN-mediated thioetherification offers scalability but demands excess mercaptan.

Challenges and Mitigation Strategies

- Regioselectivity in Nitration : Use of bulky directing groups (e.g., sulfonic acids) improves meta-nitration yields.

- Imidazole Ring Stability : Avoid prolonged exposure to acidic conditions to prevent ring-opening.

- Purification : Silica gel chromatography with gradient elution (petroleum ether to ethyl acetate) resolves closely eluting thioether byproducts.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

- Methodological Answer: The compound’s structure includes a thioether linkage (S–C bond), a dihydroimidazole ring, a 2-methyl-3-nitrophenyl group, and a 3-methylbenzyl substituent. The thioether and imidazole moieties are critical for hydrogen bonding and π-π stacking interactions with biological targets, while the nitro group enhances electrophilicity for nucleophilic substitution reactions. The 3-methylbenzyl group contributes to lipophilicity, affecting membrane permeability .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization involves:

- Step 1: Forming the imidazole ring via condensation of glyoxal with ammonia and formaldehyde under controlled pH (e.g., pH 8–9) .

- Step 2: Thioether formation using 3-methylbenzyl chloride with sodium hydrosulfide in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Step 3: Coupling the imidazole-thioether intermediate with 2-methyl-3-nitrobenzoyl chloride via nucleophilic acyl substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., imidazole CH2 at δ 3.5–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C22H22N3O3S: 408.14) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact this compound’s biological activity?

- Methodological Answer:

- Case Study 1: Replacing the 3-methylbenzyl group with a 4-fluorobenzyl group (as in analogous compounds) increases binding affinity to cytochrome P450 enzymes (IC50 reduced from 12 μM to 8 μM) due to enhanced electronegativity .

- Case Study 2: Substituting the nitro group with a methoxy group reduces electrophilicity, diminishing reactivity in nucleophilic aromatic substitution but improving solubility .

- SAR Analysis: Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and partition coefficients (logP) predict activity trends .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

- Methodological Answer: Contradictions may arise from:

- Varied Assay Conditions: Standardize protocols (e.g., fixed ATP concentration in kinase assays) to minimize false positives .

- Structural Isomerism: Use X-ray crystallography or NOESY NMR to confirm regiochemistry (e.g., ortho vs. para substitution in benzyl groups) .

- Off-Target Effects: Perform proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

Q. What are the stability challenges of this compound under experimental conditions?

- Methodological Answer:

- Hydrolysis: The thioether linkage is susceptible to oxidation (e.g., forming sulfoxide derivatives in aqueous buffers). Stabilize with antioxidants (e.g., 0.1% BHT) .

- Photodegradation: Nitro groups undergo photoreduction; store in amber vials under inert gas (N2/Ar) .

- Thermal Stability: DSC analysis shows decomposition at >180°C; avoid heating beyond 100°C during synthesis .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Methodological Answer:

- Molecular Docking: Predict binding poses with targets (e.g., PARP-1) using AutoDock Vina. Validate with MM/GBSA binding energy calculations (<−50 kcal/mol indicates strong affinity) .

- MD Simulations: Simulate 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., E(LUMO) = −1.2 eV suggests electron-accepting capability) .

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound?

- Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., KIE > 1 indicates proton transfer) .

- Trapping Intermediates: Use low-temperature NMR (−80°C) to detect transient species (e.g., sulfonium ions during thioether oxidation) .

- Isotopic Labeling: Synthesize 15N-labeled imidazole to track nitrogen migration via 15N NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.